

Purpactin C: A Technical Guide to its Discovery, Origin, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal secondary metabolite, **Purpactin C**. It details its discovery, microbial origin, and its role as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism. This document includes detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Discovery and Origin

Purpactin C was first identified as part of a complex of new acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, collectively named purpactins.[1][2] These compounds were isolated from the fermentation broth of Penicillium purpurogenum FO-608, a fungus originally isolated from a soil sample.[1][2] The discovery was the result of a screening program aimed at identifying new microbial metabolites with inhibitory activity against ACAT.[1]

Chemical Structure

The structure of **Purpactin C** was determined through spectroscopic analysis.[3] It is identified as 5-1"-acetoxy-6'-formyl-4-methoxy-4'-methyl-3"-methylbutyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione.[3]

Biological Activity: Inhibition of ACAT



Purpactin C is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets.[1] By inhibiting ACAT, **Purpactin C** can modulate cellular cholesterol homeostasis.

Quantitative Data

The inhibitory activity of the **purpactin c**omplex (A, B, and C) against ACAT was determined using an enzyme assay with rat liver microsomes. The reported 50% inhibitory concentration (IC50) for the mixture is in the range of 121-126 μ M.[1][2] The specific IC50 value for **Purpactin C** alone is not detailed in the primary literature.

Compound	Target	Assay System	IC50 (μM)
Purpactins (A, B, C mixture)	ACAT	Rat Liver Microsomes	121-126

Experimental Protocols Fermentation of Penicillium purpurogenum FO-608

A seed culture of Penicillium purpurogenum FO-608 is prepared by inoculating a suitable medium and incubating until sufficient growth is achieved. The production of purpactins is carried out in a larger fermentation vessel. While the exact medium composition for purpactin production is proprietary, a general approach for the cultivation of Penicillium purpurogenum for secondary metabolite production is as follows:

Materials:

- Penicillium purpurogenum FO-608 culture
- Seed medium (e.g., Potato Dextrose Broth)
- Production medium (a nutrient-rich medium, often containing a complex carbon and nitrogen source to induce secondary metabolism)
- Shaker incubator



Procedure:

- Inoculate the seed medium with P. purpurogenum from a stock culture.
- Incubate at 28-30°C with shaking for 2-3 days to generate a vegetative mycelium.
- Transfer the seed culture to the production medium at a suitable inoculation ratio.
- Incubate the production culture at 28-30°C with shaking for 5-7 days.
- Monitor the production of Purpactin C using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of Purpactin C

The isolation of **Purpactin C** from the fermentation broth involves a multi-step purification process.[1][2]

- a) Solvent Extraction:
- The culture broth is centrifuged to separate the mycelium from the supernatant.
- The supernatant is extracted with an organic solvent such as ethyl acetate.
- The organic phase, containing the purpactins, is collected and concentrated under reduced pressure.
- b) Silica Gel Column Chromatography:
- The crude extract is subjected to silica gel column chromatography.
- The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to separate the components based on polarity.
- Fractions are collected and analyzed by TLC to identify those containing the purpactins.
- c) High-Performance Liquid Chromatography (HPLC):
- The fractions containing the purpactin mixture are further purified by reversed-phase HPLC.



- A C18 column is typically used for the separation of such compounds.
- A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape, is employed.
- The elution is monitored by a UV detector, and the peak corresponding to Purpactin C is collected.
- The purity of the isolated **Purpactin C** is confirmed by analytical HPLC and its structure is verified by spectroscopic methods (e.g., NMR, Mass Spectrometry).

In Vitro ACAT Inhibition Assay

The inhibitory activity of **Purpactin C** on ACAT is determined using an in vitro assay with rat liver microsomes as the enzyme source.

Materials:

- · Rat liver microsomes
- [1-14C]Oleoyl-CoA (radioactive substrate)
- Bovine serum albumin (BSA)
- Purpactin C (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
- Reaction buffer (e.g., phosphate buffer, pH 7.4)
- Scintillation cocktail and counter

Procedure:

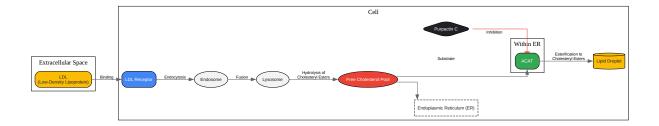
- Prepare a reaction mixture containing rat liver microsomes, BSA, and the reaction buffer.
- Add the test compound (Purpactin C) at various concentrations to the reaction mixture. A
 control with no inhibitor is also prepared.
- Pre-incubate the mixture at 37°C for a short period.



- Initiate the enzymatic reaction by adding the radioactive substrate, [1-14C]Oleoyl-CoA.
- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and heptane).
- Extract the lipids, including the formed [14C]cholesteryl oleate.
- Separate the cholesteryl esters from the unreacted oleoyl-CoA using thin-layer chromatography (TLC).
- Quantify the amount of radioactive cholesteryl oleate formed using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of **Purpactin C** and determine the IC50 value.

Visualizations

ACAT Signaling Pathway in Cholesterol Metabolism

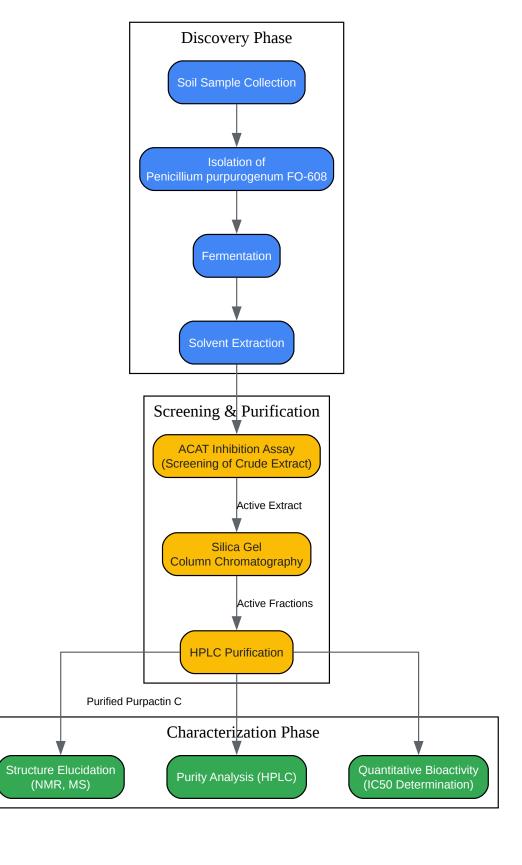


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Caption: The role of ACAT in cellular cholesterol metabolism and its inhibition by **Purpactin C**.

Experimental Workflow for Purpactin C Discovery

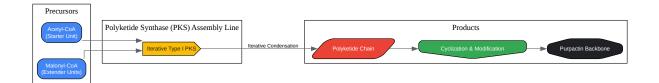




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Caption: Workflow for the discovery and characterization of **Purpactin C**.

Putative Polyketide Biosynthesis of Purpactin Backbone



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Caption: A generalized pathway for the polyketide biosynthesis of the purpactin backbone.

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